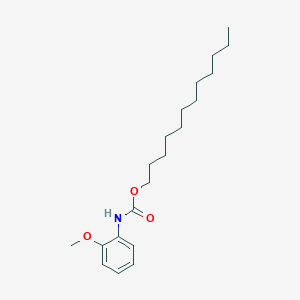
(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and an acetic acid moiety at the 2nd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-4-methyl-pyridin-2-YL)-acetic acid typically involves the bromination of 4-methylpyridine followed by the introduction of the acetic acid group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 5th position. The resulting intermediate is then subjected to a reaction with acetic anhydride to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent acylation reactions. The process is optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Bromo-4-methyl-pyridin-2-YL)-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized derivatives such as pyridine N-oxides.
Coupling Products: Complex biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of (5-Bromo-4-methyl-pyridin-2-YL)-acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
4-Methylpyridine: Lacks the bromine and acetic acid groups, resulting in different reactivity and applications.
5-Bromo-2-methylpyridine: Similar structure but lacks the acetic acid moiety, affecting its chemical behavior.
2-(5-Bromopyridin-2-yl)acetic acid: Similar but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: (5-Bromo-4-methyl-pyridin-2-YL)-acetic acid is unique due to the specific positioning of the bromine, methyl, and acetic acid groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
886365-10-2 |
|---|---|
Molekularformel |
C8H8BrNO2 |
Molekulargewicht |
230.06 g/mol |
IUPAC-Name |
2-(5-bromo-4-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-5-2-6(3-8(11)12)10-4-7(5)9/h2,4H,3H2,1H3,(H,11,12) |
InChI-Schlüssel |
IFMMLYDOKBDPQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)
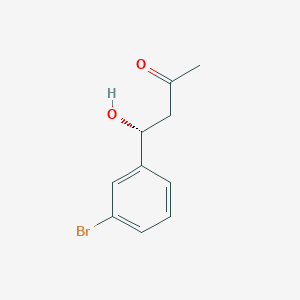
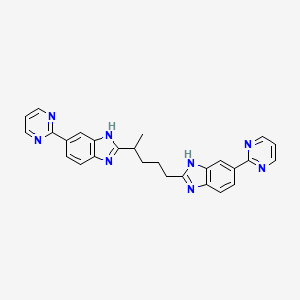

![5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12598199.png)
![N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide](/img/structure/B12598206.png)
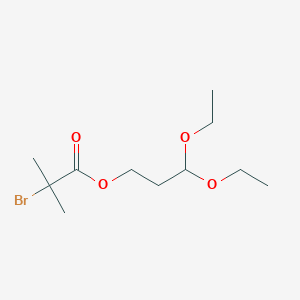
![1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene](/img/structure/B12598219.png)
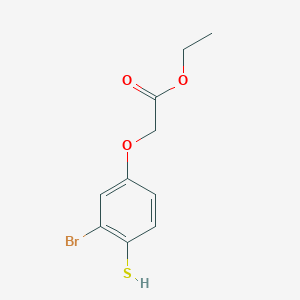
![Ethyl 4-[2-(dimethylamino)ethyl]benzoate](/img/structure/B12598235.png)
![6-({4'-[(3-Ethyloxetan-3-yl)methoxy][1,1'-biphenyl]-4-yl}oxy)hexan-1-ol](/img/structure/B12598236.png)

